molecular formula C7H16 B166354 Heptane-d16 CAS No. 33838-52-7

Heptane-d16

Cat. No.: B166354
CAS No.: 33838-52-7
M. Wt: 116.3 g/mol
InChI Key: IMNFDUFMRHMDMM-NEBSKJCTSA-N
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Description

Its chemical formula is CD3(CD2)5CD3, and it has a molecular weight of 116.30 g/mol . This compound is often used in scientific research due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Heptane-d16, with the molecular formula CD3(CD2)5CD3 , is a deuterated compound. Deuterated compounds are often used in NMR spectroscopy

Mode of Action

As a deuterated compound, it is likely used more for its physical and chemical properties, such as its NMR suitability , rather than a specific biological interaction.

Pharmacokinetics

The compound is a liquid at room temperature , which could influence its absorption and distribution characteristics.

Result of Action

As this compound is primarily used in NMR spectroscopy , its most significant results are likely to be observed in this context rather than at a molecular or cellular level.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its vapor pressure is 40 mmHg at 20 °C , and it has an autoignition temperature of 595 °F . These properties suggest that the compound’s stability and efficacy could be affected by changes in temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-d16 is typically synthesized through the catalytic exchange of hydrogen atoms in heptane with deuterium atoms. This process involves the use of deuterium gas (D2) and a suitable catalyst, such as platinum or palladium, under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of heptane and deuterium gas over a catalyst bed. The reaction conditions are carefully controlled to ensure maximum deuterium incorporation. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Heptane-d16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Deuterated alcohols, ketones, and carboxylic acids.

    Reduction: Deuterated alkanes.

    Substitution: Deuterated halides.

Scientific Research Applications

Heptane-d16 is widely used in various scientific research fields:

Comparison with Similar Compounds

Comparison: Heptane-d16 is unique among these compounds due to its longer carbon chain, which provides different physical and chemical properties. For example, this compound has a higher boiling point compared to hexane-d14 and pentane-d12, making it suitable for different applications. Additionally, the linear structure of this compound differs from the cyclic structure of cyclohexane-d12, leading to distinct behaviors in chemical reactions and solvent properties .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecadeuterioheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNFDUFMRHMDMM-NEBSKJCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335328
Record name Heptane-d16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33838-52-7
Record name Heptane-d16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33838-52-7
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Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
Type
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Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
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Type
solvent
Reaction Step One
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20 mL
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18.8 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptane-d16
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Heptane-d16
Customer
Q & A

Q1: What is the role of heptane-d16 in the study of reverse micelles containing supercooled water?

A: this compound, a deuterated form of heptane, serves as the continuous oil phase in the ternary microemulsion system studied in the research paper []. The microemulsion consists of D2O (heavy water), AOT (bis(2-ethylhexyl) sulfosuccinate), and either toluene-d8 or this compound. The choice of deuterated solvents like this compound is crucial for neutron scattering studies. These solvents provide contrast in neutron scattering experiments, allowing researchers to differentiate between the different components of the microemulsion and investigate the structure and dynamics of the system, particularly the water core of the reverse micelles [].

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